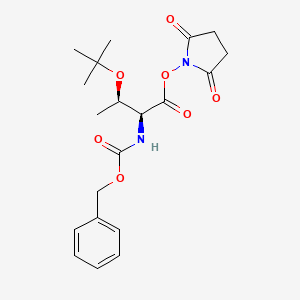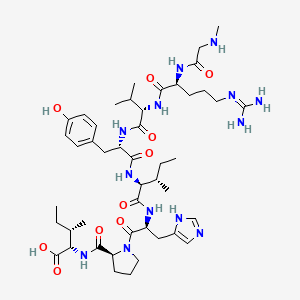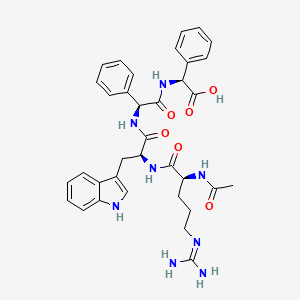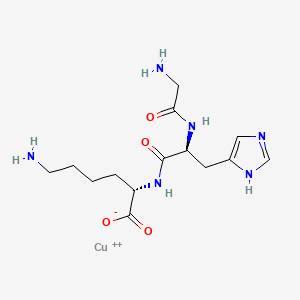
Z-Thr(tBu)-OSU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Thr(tBu)-OSU is a derivative of the amino acid threonine . It is used for research and development purposes .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 470.1±45.0 °C and a predicted density of 1.152±0.06 g/cm3 . Its storage temperature is 2-8°C . The pKa is predicted to be 3.51±0.10 .
科学的研究の応用
Novel Metallation Techniques and Cooperative Synthetic Pathways
A novel application of zincate in alkali-metal mediated zincation (AMMZn) showcases the evolving methodologies in direct lateral metallation. This process, involving [(THF)Li(TMP)(tBu)Zn(tBu)], highlights the development of new synthetic pathways that could be related to the manipulation or synthesis of complex organic compounds like Z-Thr(tBu)-OSU (Eva Hevia et al., 2009). The exploration of bimetallic Zr/Co complexes further illustrates the significance of cooperative interactions between metals in promoting multielectron redox processes, which are crucial in various chemical reactions and could inform the synthesis or application of this compound (Hongtu Zhang et al., 2019).
Advanced Materials for Thermal Barrier Coatings
The development of new materials for thermal barrier coatings (TBCs), incorporating concepts like nanolayers and metal-glass composites, reveals the continuous search for materials with enhanced performance at high temperatures. While not directly related to this compound, these studies underscore the importance of material science in advancing the efficiency and longevity of coatings used in high-temperature applications, which might be relevant for the chemical's potential uses (D. Stöver et al., 2003).
Photoluminescence and Mechanical Properties Enhancement
Research on the effect of Zinc doping in thiourea barium chloride crystals indicates that chemical modifications can significantly alter the material's optical, photoluminescence, and mechanical properties. Such studies are pivotal in understanding how minor chemical modifications, possibly including compounds like this compound, can have major impacts on material characteristics, opening up new applications in fields ranging from optoelectronics to materials engineering (K. Mahendra et al., 2017).
Advancements in Polymerization Catalysis
The synthesis and utilization of half-metallocene zirconium complexes in the copolymerization of ethylene with cycloolefins demonstrate the ongoing advancements in catalyst design for polymer production. While the direct connection to this compound is not established, the insights into catalyst behavior, comonomer incorporation, and polymer chain structure modification are critical for the broader field of polymer chemistry, potentially affecting the synthesis or functionalization of a wide array of chemical compounds (Yulian Li et al., 2016).
Safety and Hazards
Z-Thr(tBu)-OSU is for R&D use only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is required .
将来の方向性
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7/c1-13(28-20(2,3)4)17(18(25)29-22-15(23)10-11-16(22)24)21-19(26)27-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)/t13-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQWPEOOTKFCGI-DYVFJYSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B612792.png)





